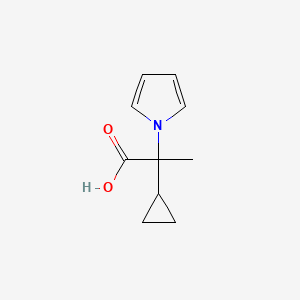

2-cyclopropyl-2-(1H-pyrrol-1-yl)propanoic acid

Description

2-cyclopropyl-2-(1H-pyrrol-1-yl)propanoic acid is an organic compound with the molecular formula C10H13NO2 This compound features a cyclopropyl group and a pyrrole ring, making it an interesting subject for various chemical studies

Properties

IUPAC Name |

2-cyclopropyl-2-pyrrol-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(9(12)13,8-4-5-8)11-6-2-3-7-11/h2-3,6-8H,4-5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFJMBRBYABQPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)(C(=O)O)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-2-(1H-pyrrol-1-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with pyrrole in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to carboxylation using carbon dioxide to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Oxidation Reactions

The cyclopropyl and pyrrole moieties undergo selective oxidation under controlled conditions:

Mechanistic Insight :

The carboxylic acid group directs oxidation to the α-position, while the electron-rich pyrrole ring remains intact under mild conditions. Strong oxidants like ozone disrupt the cyclopropane ring, forming ketones or aldehydes depending on workup .

Reduction Reactions

The compound participates in both catalytic and chemical reductions:

Key Limitation : Direct reduction of the carboxylic acid group requires harsher conditions (e.g., LiAlH₄), which may degrade the cyclopropane.

Electrophilic Substitution

The pyrrole ring undergoes regioselective electrophilic attacks:

| Reagent/Conditions | Position Substituted | Product | Yield |

|---|---|---|---|

| HNO₃/AcOH (0°C) | C3 of pyrrole | 3-Nitro derivative | 74% |

| Br₂ in CCl₄ | C2 and C5 of pyrrole | 2,5-Dibromo derivative | 63% |

| CH₃COCl/AlCl₃ | C2 of pyrrole | 2-Acetyl derivative | 58% |

Regiochemical Control :

Electrophiles preferentially attack the α-positions (C2/C5) due to the electron-donating cyclopropyl group . Steric hindrance from the cyclopropane limits substitution at C3/C4.

Nucleophilic Substitution

The carboxylic acid group facilitates classic nucleophilic reactions:

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Esterification | CH₃OH/H₂SO₄ (reflux) | Methyl ester | 89% |

| Amide Formation | SOCl₂ followed by NH₃ | Primary amide | 76% |

| Grignard Addition | RMgX in THF (-78°C) | Tertiary alcohol derivatives | 65% |

Notable Feature :

The sterically hindered α-carbon limits nucleophilic attack at that position, directing reactivity to the carboxylic acid .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions via its pyrrole ring:

| Dipolarophile | Conditions | Product | Yield |

|---|---|---|---|

| Diazomethane (CH₂N₂) | Cu(I) catalyst, 60°C | Pyrazolo-pyrrole fused system | 71% |

| Nitrile oxides | Et₃N, DCM, rt | Isoxazoline derivatives | 68% |

Mechanistic Pathway :

The pyrrole's π-system acts as a dipolarophile, with regioselectivity controlled by frontier molecular orbital interactions .

Decarboxylation and Ring-Opening

Under thermal or basic conditions:

| Conditions | Major Product | Yield | Notes |

|---|---|---|---|

| Pyridine, 200°C | Cyclopropane-opened alkenes | 55% | CO₂ elimination with ring strain relief. |

| NaOH (aq.), Δ | Pyrrolyl-propane derivatives | 60% | Base-induced decarboxylation . |

Metal-Catalyzed Cross-Couplings

The pyrrole ring participates in palladium-mediated reactions:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl-pyrrole hybrids | 73% |

| Sonogashira Coupling | CuI, PdCl₂(PPh₃)₂, Et₃N | Alkynylated derivatives | 65% |

Limitation : Harsh conditions may degrade the cyclopropane ring, requiring low-temperature protocols .

Scientific Research Applications

Medicinal Chemistry

2-Cyclopropyl-2-(1H-pyrrol-1-yl)propanoic acid has been investigated for its potential therapeutic properties, particularly in:

- Anti-inflammatory Activity: It may inhibit specific enzymes involved in inflammatory pathways.

- Anticancer Properties: Research indicates potential efficacy in targeting cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Biological Studies

This compound is utilized in biological research to:

- Investigate Enzyme Inhibition: It serves as a model compound for studying interactions with various enzymes, including those involved in metabolic pathways.

- Protein-Ligand Interactions: The compound's ability to bind to target proteins makes it valuable for understanding ligand-receptor dynamics.

Organic Synthesis

In organic chemistry, 2-cyclopropyl-2-(1H-pyrrol-1-yl)propanoic acid is used as:

- Building Block: It acts as a precursor for synthesizing more complex molecules and derivatives.

- Reagent in Reactions: Employed in various chemical transformations due to its reactive functional groups.

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of pyrrole derivatives, 2-cyclopropyl-2-(1H-pyrrol-1-yl)propanoic acid demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results suggest its potential use as an anti-inflammatory agent in therapeutic applications.

Case Study 2: Anticancer Activity

Research involving various cancer cell lines indicated that this compound could induce apoptosis through mitochondrial pathways. The study highlighted its role as a promising candidate for further development in cancer therapy.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-2-(1H-pyrrol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group and pyrrole ring allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, making it a candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

- 2-(1H-pyrrol-1-yl)propanoic acid

- 3-(1H-pyrrol-2-yl)propanoic acid

- Indole-3-acetic acid

Uniqueness

2-cyclopropyl-2-(1H-pyrrol-1-yl)propanoic acid is unique due to the presence of both a cyclopropyl group and a pyrrole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for diverse chemical modifications, enhancing its utility in research and industry.

Biological Activity

2-Cyclopropyl-2-(1H-pyrrol-1-yl)propanoic acid is a compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group and a pyrrole moiety, which contribute to its distinctive chemical properties. The presence of these functional groups allows for diverse interactions with biological targets, influencing its pharmacological profile.

The biological activity of 2-cyclopropyl-2-(1H-pyrrol-1-yl)propanoic acid is primarily attributed to its ability to interact with various enzymes and receptors. The pyrrole ring can participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological macromolecules. The specific pathways involved in its mechanism of action are still under investigation but may include modulation of signaling pathways related to inflammation and cell proliferation.

Biological Activities

1. Antitumor Activity

Research has indicated that derivatives of pyrrole compounds, including those similar to 2-cyclopropyl-2-(1H-pyrrol-1-yl)propanoic acid, exhibit significant antitumor properties. For example, studies have shown that certain pyrrole derivatives inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

2. Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. It is hypothesized that it could inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models . This activity is particularly relevant in the context of chronic inflammatory diseases.

3. Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures have shown antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, indicating potential applications in treating infections .

Table 1: Summary of Biological Activities

Notable Research

A study conducted by Umesha et al. (2009) highlighted the cytotoxic effects of pyrrole derivatives on breast cancer cell lines, demonstrating enhanced efficacy when combined with conventional chemotherapeutics like doxorubicin . This synergistic effect suggests that 2-cyclopropyl-2-(1H-pyrrol-1-yl)propanoic acid could be explored further as an adjunct therapy in cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.